molecular formula C9H9F2NO2 B12965901 Methyl (S)-2-amino-2-(2,5-difluorophenyl)acetate

Methyl (S)-2-amino-2-(2,5-difluorophenyl)acetate

Cat. No.: B12965901
M. Wt: 201.17 g/mol
InChI Key: BHZBIYYWIUHYAX-QMMMGPOBSA-N
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Description

Methyl (S)-2-amino-2-(2,5-difluorophenyl)acetate is an organic compound known for its unique chemical structure and properties It is a derivative of phenylacetate, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-2-(2,5-difluorophenyl)acetate typically involves the esterification of 2,5-difluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then subjected to amination using an appropriate amine source under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and other parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-2-(2,5-difluorophenyl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

Methyl (S)-2-amino-2-(2,5-difluorophenyl)acetate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural features make it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-2-(2,5-difluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,5-difluorophenyl)acetate
  • Ethyl 2,5-difluorophenyl acetate
  • 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]benzamide

Uniqueness

Methyl (S)-2-amino-2-(2,5-difluorophenyl)acetate is unique due to its specific substitution pattern on the phenyl ring and the presence of both amino and ester functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

methyl (2S)-2-amino-2-(2,5-difluorophenyl)acetate

InChI

InChI=1S/C9H9F2NO2/c1-14-9(13)8(12)6-4-5(10)2-3-7(6)11/h2-4,8H,12H2,1H3/t8-/m0/s1

InChI Key

BHZBIYYWIUHYAX-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)[C@H](C1=C(C=CC(=C1)F)F)N

Canonical SMILES

COC(=O)C(C1=C(C=CC(=C1)F)F)N

Origin of Product

United States

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